Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
Description
Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic heterocyclic core. Its structure includes:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold substituted at position 1 with a 2,3-dimethylphenyl group.
- An ethyl ester-linked acetyl-amino acetate side chain at position 4. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-28-17(26)9-20-16(25)10-23-11-21-18-14(19(23)27)8-22-24(18)15-7-5-6-12(2)13(15)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSSVNUZUGBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, 1-(2,3-dimethylphenyl)ethyl chloride, is mentioned as an impurity of medetomidine , an α2-Adrenergic agonist
Biochemical Pathways
If the compound acts similarly to medetomidine , it could potentially influence pathways related to α2-Adrenergic signaling. Further investigation is required to confirm this.
Biological Activity
Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21N5O4
- Molecular Weight : 383.408 g/mol
- IUPAC Name : this compound
These properties suggest a complex structure that may interact with biological systems in unique ways.
This compound is believed to exert its biological effects through various pathways:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Effects : Preliminary investigations suggest that the compound may possess antimicrobial properties. It has been noted that similar structures with oxopyrazolo groups often demonstrate activity against bacterial strains.
In Vitro Studies
A study focused on the synthesis and evaluation of related compounds indicated that derivatives containing the pyrazolo[3,4-d]pyrimidine moiety exhibited significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 1.8 µM to 4.5 µM for the most potent compounds . These findings highlight the potential of this compound as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has revealed that modifications to the aromatic rings can significantly influence biological activity. For instance, substituents such as methyl and hydroxyl groups enhance cytotoxicity, while electron-withdrawing groups like nitro reduce it . This insight is crucial for guiding future synthetic efforts aimed at optimizing the compound's efficacy.
Case Studies
- Case Study on Anticancer Efficacy : In a recent study published in the Egyptian Journal of Chemistry, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for anticancer activity. Among them, compounds structurally similar to this compound demonstrated significant cytotoxic effects against MCF-7 cells, suggesting a strong potential for further development as anticancer agents .
- Antimicrobial Activity Assessment : Another study investigated the antimicrobial properties of related compounds against various bacterial strains. Results indicated that certain derivatives exhibited notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, underscoring the potential for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrazolo-pyrimidinone core is a common feature in medicinal chemistry. Key analogs and their differences are summarized below:
Key Observations :
- Ester side chains (e.g., acetyl-amino acetate) are critical for solubility and bioavailability. Analogs with shorter chains (e.g., ethyl acetate) show reduced potency in antiviral assays .
Pharmacological and Computational Insights
- Antiviral Activity : Analogs like Ethyl 2-(3,6-dimethyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate inhibit SARS-CoV-2 Mpro (molecular docking score: −8.2 kcal/mol) . The target compound’s 2,3-dimethylphenyl group may enhance hydrophobic interactions with viral protease pockets.
- Antiproliferative Activity: Pyrazolo-pyrimidinones tethered with hydrazide-hydrazones show IC₅₀ values <10 μM against cancer cell lines. The target’s acetyl-amino acetate chain may modulate cytotoxicity .
Data Tables
Table 1: Structural Comparison of Pyrazolo-Pyrimidinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
